Ethyl-(3-methoxy-benzyl)-amino-acetic acid, also known as 2-(Ethyl(3-methoxybenzyl)amino)acetic acid, is an organic compound characterized by its unique structure, which includes an ethyl group, a methoxy-substituted benzyl moiety, and an amino acetic acid framework. The molecular formula of this compound is , with a molecular weight of approximately 223.27 g/mol. The compound's structural attributes suggest potential biological activities, particularly in medicinal chemistry.
This compound is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group. It is primarily sourced from synthetic routes involving various organic precursors. The classification of this compound places it within the realm of small organic molecules that may exhibit significant pharmacological properties.
The synthesis of ethyl-(3-methoxy-benzyl)-amino-acetic acid can be achieved through several methods, including:
The molecular structure of ethyl-(3-methoxy-benzyl)-amino-acetic acid features:
Ethyl-(3-methoxy-benzyl)-amino-acetic acid can undergo various chemical reactions, including:
The mechanism of action for ethyl-(3-methoxy-benzyl)-amino-acetic acid is hypothesized to involve interactions with specific biological targets such as enzymes or receptors.
Relevant data includes:
Ethyl-(3-methoxy-benzyl)-amino-acetic acid has potential applications in various scientific fields:
The core synthesis of [ethyl-(3-methoxy-benzyl)-amino]-acetic acid derivatives typically employs a sequential reductive amination-carboxylation strategy. Initial condensation between 3-methoxybenzaldehyde and ethylamine generates an imine intermediate, which undergoes sodium borohydride-mediated reduction to yield the secondary amine N-ethyl-3-methoxybenzylamine. Subsequent alkylation with ethyl bromoacetate introduces the acetic acid moiety, followed by base-catalyzed ester hydrolysis (e.g., NaOH/EtOH) to furnish the target carboxylic acid . Alternative routes leverage Buchwald-Hartwig amination for sterically hindered analogs, utilizing palladium catalysts like Pd(OAc)₂ and ligands such as XPhos to couple 3-methoxybenzylamines with ethyl bromoacetate derivatives at 80–100°C [8].
Table 1: Key Synthetic Routes for [Ethyl-(3-methoxy-benzyl)-amino]-acetic Acid Scaffolds
Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Reductive Amination | NaBH₄/MeOH, 0°C→RT, 4h | 65-78% | Moderate diastereoselectivity |
Buchwald-Hartwig Coupling | Pd(OAc)₂/XPhos, K₂CO₃, DMF, 80°C, 12h | 72-85% | Requires inert atmosphere |
Carboxylation | ClCH₂COOEt, K₂CO₃, CH₃CN reflux; NaOH/EtOH hydrolysis | 60-70% (2 steps) | Competitive N-alkylation byproducts |
Systematic substituent scanning at the benzyl ring profoundly influences bioactivity:
Chemoselective transformations enable precise functionalization:
Microwave irradiation significantly accelerates key steps:
Table 2: SAR of Benzyl Ring Substituents Impacting 12-LOX Inhibition
Substituent Position | Group | 12-LOX IC₅₀ (μM) | LogP | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
3-OCH₃ (parent) | -OCH₃ | 0.19 | 1.8 | 42 |
3,5-diOCH₃ | -OCH₃, -OCH₃ | 0.35 | 2.1 | 38 |
4-F | -F | 0.28 | 2.0 | 51 |
2-OH-3-OCH₃ | -OH, -OCH₃ | 0.07 | 1.6 | 63 |
3-CF₃ | -CF₃ | 1.20 | 3.2 | 22 |
Chiral center introduction dramatically modulates pharmacology:
Table 3: Impact of Stereochemistry on Target Engagement
Chiral Center | Configuration | 12-LOX IC₅₀ (μM) | Selectivity vs COX-2 | Active Transport (P-gp efflux ratio) |
---|---|---|---|---|
N-Ethyl glycine | Racemic | 0.19 | 120-fold | 3.8 |
N-Ethyl glycine | R | 0.05 | >500-fold | 1.2 |
N-Ethyl glycine | S | 1.50 | 80-fold | 8.5 |
α-Methyl glycine | S,R | 0.12 | >400-fold | 2.1 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9